

A Researcher's Guide to Selecting and Validating Methotrexate Hydrate Suppliers

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Compound of Interest

Compound Name: Methotrexate Hydrate

Cat. No.: B1165585

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For Researchers, Scientists, and Drug Development Professionals

Methotrexate, a cornerstone antifolate agent, is pivotal in both cancer chemotherapy and the management of autoimmune diseases. Its mechanism hinges on the potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and subsequent cell proliferation.[1][2][3] The purity and biological activity of the **methotrexate hydrate** used in research are paramount for obtaining reproducible and reliable experimental results. However, direct, third-party experimental comparisons of this compound from various suppliers are not readily available.

This guide provides a framework for comparing **methotrexate hydrate** suppliers based on their published quality specifications. Furthermore, it details standardized experimental protocols that researchers can employ to conduct their own validation, ensuring the chosen reagent meets the rigorous demands of their work.

Supplier Specification Comparison

When selecting a supplier, researchers should meticulously review the Certificate of Analysis (CoA) or product specification sheets. Key parameters to compare include purity, analytical methods used for testing, and physical properties. While many suppliers guarantee a minimum purity, the methods and extent of characterization can vary.

Below is a summary of publicly available data from several major suppliers. Researchers should always refer to the lot-specific CoA for the most accurate information.

Parameter	Sigma-Aldrich (MilliporeSigma)	Cayman Chemical	Santa Cruz Biotechnology	Tokyo Chemical Industry (TCI)	LKT Laboratories
Product Grade	BioReagent, suitable for cell culture[4]	Research Compound	Research Compound	>98.0%(T) (HPLC)[5]	≥98%[6]
Purity Specification	≥98% (HPLC) [4]	≥98%[7]	≥98%[8]	>98.0% (HPLC)[5]	≥98%[6]
CAS Number	133073-73- 1[4]	133073-73- 1[7]	133073-73- 1[8]	133073-73- 1[5]	6745-93-3[6]
Appearance	Powder[4]	Solid[7]	Data not specified	Light yellow to Brown powder to crystal[5]	Yellow Crystal Powder[6]
Solubility	Insoluble in water[4]	DMF: 14 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 1 mg/ml[7]	Data not specified	Data not specified	Soluble in dilute HCl and alkaline solutions; Not soluble in water or ethanol[6]
Storage Temp.	-20°C[4]	-20°C[7]	Data not specified	Data not specified	-20°C[6]

Note: This table is a summary of data available from supplier websites as of late 2025 and is intended for comparative purposes. It is not a substitute for a lot-specific Certificate of Analysis.

Key Experimental Validation Protocols

To ensure the quality and performance of **methotrexate hydrate** from a chosen supplier, independent verification is crucial. The following protocols outline key experiments for purity determination and biological activity assessment.

Purity Verification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of methotrexate and identifying potential impurities that could confound experimental results.[9][10]

Objective: To determine the purity of the **methotrexate hydrate** sample by separating it from any degradation products or synthesis-related impurities.

Methodology:

- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[11]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 3.0) and an organic solvent like acetonitrile.[12][13] A gradient elution may be required to separate all impurities.
- Flow Rate: A flow rate of 1.0 - 1.4 mL/min is generally appropriate.[13]
- Detection: UV detection at a wavelength between 302 nm and 372 nm is effective for methotrexate.[10][11]
- Sample Preparation: Accurately weigh and dissolve the **methotrexate hydrate** powder in a suitable solvent, such as dilute ammonia or DMSO, to a known concentration (e.g., 1 mg/mL).[12] Further dilutions may be necessary.
- Analysis: Inject the prepared sample into the HPLC system. Purity is calculated based on the area of the main methotrexate peak relative to the total area of all detected peaks. The retention time should be compared to a certified reference standard.

Biological Activity Assessment by IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A cell-based assay, such as the MTT assay, can be used to determine the IC50 of methotrexate from different suppliers, providing a functional comparison of their biological activity.[14][15]

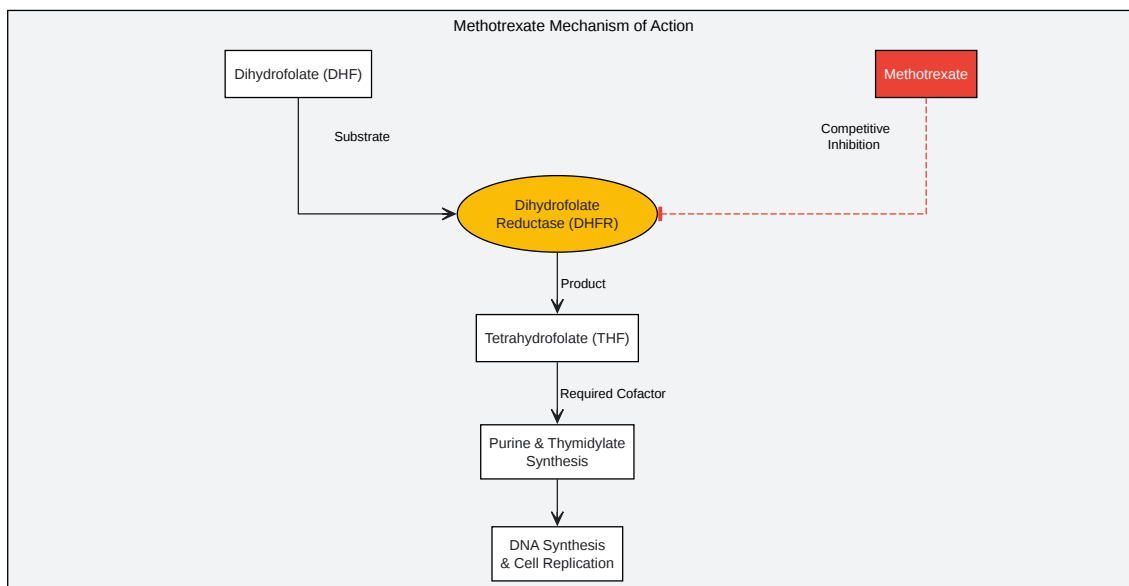
Objective: To determine the concentration of **methotrexate hydrate** required to inhibit the proliferation of a cancer cell line by 50%.

Methodology:

- Cell Line: Select a cell line known to be sensitive to methotrexate (e.g., CCRF-CEM, A549, or Saos-2).[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[\[14\]](#)
- Drug Treatment: Prepare a serial dilution of **methotrexate hydrate** in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the drug. Include untreated control wells.
- Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, to allow the drug to exert its antiproliferative effects.[\[14\]](#)[\[18\]](#)
- MTT Assay:
 - After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into purple formazan crystals.[\[14\]](#)
 - Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[\[14\]](#)
 - Measure the absorbance at 570 nm using a microplate reader.[\[14\]](#)
- Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percent viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[\[14\]](#)[\[16\]](#)

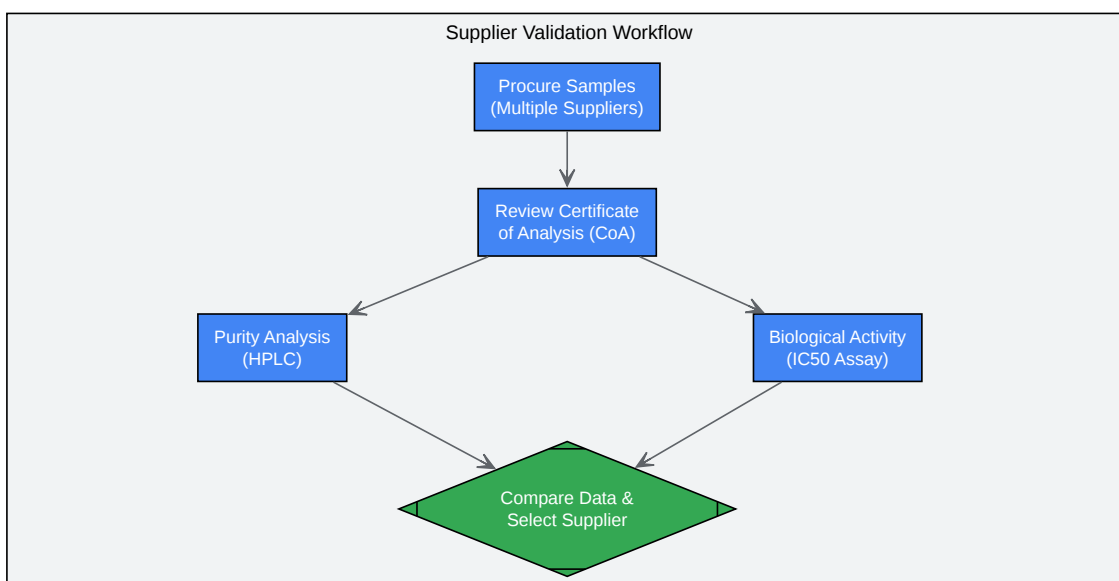
Visualizing Methotrexate's Role and Validation

To better understand the context of these validation experiments, the following diagrams illustrate methotrexate's mechanism of action and a typical experimental workflow for supplier qualification.



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Caption: Methotrexate competitively inhibits DHFR, blocking the folate pathway essential for DNA synthesis.[1][3]



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Caption: A logical workflow for the systematic evaluation and selection of a **methotrexate hydrate** supplier.

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